(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid
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Overview
Description
(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid is an organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its strained bicyclic hydrocarbons. The structure consists of a cyclohexane ring with a methylene bridge, making it a bridged bicyclic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-ylidene)acetic acid typically involves the reaction of norbornene with acetic acid under specific conditions. One common method includes the catalytic hydrogenation of norbornene followed by oxidation to form the desired acetic acid derivative . The reaction conditions often require a controlled temperature and pressure to ensure the correct formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that utilize similar reaction pathways as the laboratory synthesis. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.1]heptan-2-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norbornene: An unsaturated derivative of norbornane.
Norbornadiene: Another unsaturated derivative with two double bonds.
Uniqueness
(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid is unique due to its specific functional group and the resulting chemical properties. Its ability to undergo various reactions and its applications in different fields make it a valuable compound in both research and industry .
Properties
CAS No. |
87554-07-2 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanylidene)acetic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h5-7H,1-4H2,(H,10,11) |
InChI Key |
NGRFLROVZNODHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2=CC(=O)O |
Origin of Product |
United States |
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